Tetrahydrofurfuryl docosanoate
Description
Tetrahydrofurfuryl docosanoate is a long-chain ester derivative of tetrahydrofurfuryl alcohol (CAS No. 97-99-4) and docosanoic acid (a C22 saturated fatty acid). The ester’s long carbon chain likely enhances lipid solubility and stability, distinguishing it from shorter-chain analogs like tetrahydrofurfuryl acrylate or methacrylate. Below, we compare its structural and functional attributes with similar tetrahydrofurfuryl esters and related compounds based on available evidence.
Properties
CAS No. |
94201-64-6 |
|---|---|
Molecular Formula |
C27H52O3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
oxolan-2-ylmethyl docosanoate |
InChI |
InChI=1S/C27H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-27(28)30-25-26-22-21-24-29-26/h26H,2-25H2,1H3 |
InChI Key |
SSUIWAUQJQTACD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl docosanoate can be synthesized through the esterification reaction between tetrahydrofurfuryl alcohol and docosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfuryl docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrahydrofurfuryl docosanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl docosanoate involves its interaction with molecular targets through its ester functional group. The ester linkage can undergo hydrolysis in the presence of enzymes, releasing tetrahydrofurfuryl alcohol and docosanoic acid. These products can then interact with various biological pathways, exerting their effects.
Comparison with Similar Compounds
Tetrahydrofurfuryl Acrylate (THFA) and Methacrylate (THFMA)
- Structure : THFA (C₈H₁₂O₃) and THFMA (C₉H₁₄O₃) feature acrylate/methacrylate groups attached to a tetrahydrofuran ring .
- Applications : Primarily used in polymer synthesis (e.g., adhesives, coatings) due to their reactive vinyl groups, which enable cross-linking .
- Toxicity: THFMA exhibits low acute oral toxicity (NOAEL: 120 mg/kg bw/day in rats) but causes reproductive and developmental toxicity via its metabolite, tetrahydrofurfuryl alcohol .
- Metabolism : Hydrolyzes in vivo to tetrahydrofurfuryl alcohol and acrylic/methacrylic acid, with systemic toxicity driven by the alcohol metabolite .
Tetrahydrofurfuryl Propionate
- Structure : Features a propionate (C3) ester group.
- Applications : Market data indicate use in flavorings and fragrances, with a projected global market value of US$ million by 2031 .
- Differentiation: Shorter chain length compared to docosanoate may enhance volatility and solubility in hydrophilic matrices.
Tetrahydrofurfuryl Chloride
- Structure : Contains a reactive chloromethyl group.
- Applications : Key intermediate in synthesizing amines, ethers, and polymers (e.g., tetrahydrofurfuryl acrylate derivatives) .
Other Derivatives
- Tetrahydrofurfuryl Alcohol : Common metabolite of tetrahydrofurfuryl esters; linked to reproductive toxicity in rodent studies .
- Tetrahydrofurfuryl Bromide : Used in organic synthesis; similar reactivity to chloride but with bromine’s higher leaving-group ability .
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
*Note: Docosanoate properties inferred from structural analogs.
Table 2. Metabolic Pathways and Hazards
Key Insights and Trends
- Chain Length vs. Reactivity: Shorter esters (acrylate, methacrylate) exhibit higher reactivity due to unsaturated vinyl groups, making them suitable for polymerization. Longer chains (e.g., docosanoate) likely prioritize stability and lipid solubility.
- Toxicity Correlation : Reproductive and developmental toxicity in THFA/THFMA are metabolite-driven, suggesting similar risks for other esters if hydrolyzed to tetrahydrofurfuryl alcohol .
- Market Differentiation: While THFA/THFMA dominate industrial polymer markets, docosanoate’s niche may lie in high-performance lubricants or emulsifiers, leveraging its long alkyl chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
